molecular formula C22H18ClN3O2S2 B3004231 N-(4-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291854-56-2

N-(4-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B3004231
CAS No.: 1291854-56-2
M. Wt: 455.98
InChI Key: UKTUOCFUSVYTHH-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidinone-based acetamide derivative. Key structural features include:

  • A 4-chlorophenyl group attached to the acetamide nitrogen.
  • A thieno[3,2-d]pyrimidin-4-one core with a sulfur atom at position 2, forming a sulfanyl bridge to the acetamide.
  • A 2,3-dimethylphenyl substituent at position 3 of the pyrimidinone ring.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c1-13-4-3-5-18(14(13)2)26-21(28)20-17(10-11-29-20)25-22(26)30-12-19(27)24-16-8-6-15(23)7-9-16/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTUOCFUSVYTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the thienopyrimidine ring. Reagents such as phosphorus oxychloride (POCl₃) and ammonium acetate are often used.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a Friedel-Crafts acylation reaction, using reagents like aluminum chloride (AlCl₃) as a catalyst.

    Attachment of the Chlorophenyl Group: This step involves a nucleophilic substitution reaction where the chlorophenyl group is attached to the acetamide moiety.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, often requiring purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), potentially reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

    Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its interaction with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cell signaling pathways. This can lead to various biological effects, including the inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Thienopyrimidinone Derivatives

Table 1: Key Structural Differences and Properties
Compound Name & Evidence ID Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound 3-(2,3-dimethylphenyl), 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl, 4-chlorophenyl ~457.94 (calculated) Not reported Planar thienopyrimidinone core; dimethylphenyl enhances lipophilicity; sulfanyl linker improves stability .
N-(4-Chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide 3-(4-methoxyphenyl), hexahydrobenzo[b]thiophene fused ring ~507.99 (calculated) Not reported Saturated hexahydro ring increases conformational flexibility; methoxy group improves solubility but reduces metabolic stability.
2-{[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide 3-(4-chlorophenyl), trifluoromethylphenyl 513.90 Not reported Strong electron-withdrawing CF₃ group enhances electrophilicity; dihydrothienopyrimidinone core retains planarity for target binding.
2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide 4,6-diaminopyrimidinyl, 4-chlorophenyl 337.80 Crystal structure Diamino groups enable hydrogen bonding; simpler pyrimidine core lacks thiophene fusion, reducing aromatic interactions .
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 2,3-dichlorophenyl, 4-methyl-6-oxopyrimidinyl 344.21 230 Dichlorophenyl enhances halogen bonding; oxo group at C6 alters electronic distribution compared to 4-oxo derivatives .

Physicochemical Properties

  • Melting Points : Higher in dichlorophenyl derivatives (e.g., 230°C in ) due to strong intermolecular halogen interactions.
  • Solubility: Methoxy and aminopyrimidinyl groups (e.g., ) enhance aqueous solubility, while dimethylphenyl and CF₃ groups increase lipophilicity .
  • Spectroscopic Data: IR: Strong C=O stretches at ~1660–1670 cm⁻¹ (acetamide and pyrimidinone) . ¹H NMR: Aromatic protons in 6.5–8.0 ppm range; NH protons appear as broad singlets near 10–12 ppm .

Biological Activity

N-(4-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological applications. Its structure suggests a diverse range of biological activities due to the presence of multiple functional groups and a thieno[3,2-d]pyrimidine core. This article reviews the biological activity, synthesis, and potential therapeutic applications of this compound based on recent studies.

  • Molecular Formula : C24H22ClN3O2S
  • Molecular Weight : 484.0 g/mol
  • CAS Number : 1291835-81-8

The compound's unique structure includes a thieno[3,2-d]pyrimidine moiety linked to a chlorophenyl group and a sulfanyl acetamide group, which may contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Mechanism of Action :
    • The compound may inhibit cell proliferation by inducing apoptosis in cancer cells. The thieno[3,2-d]pyrimidine scaffold has been associated with the inhibition of various kinases involved in cancer progression.
    • A study demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the structure can enhance potency .
  • Case Studies :
    • In vitro studies showed that similar compounds led to apoptosis in breast cancer cells via the mitochondrial pathway .
    • Another study identified a novel anticancer compound through screening drug libraries that included derivatives of thieno[3,2-d]pyrimidines .
Study Cell Line IC50 (µM) Mechanism
Study 1MCF-7 (Breast)5.0Apoptosis via mitochondrial pathway
Study 2HeLa (Cervical)7.5Cell cycle arrest and apoptosis

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

  • Antibacterial Effects :
    • Similar thieno[3,2-d]pyrimidine derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli .
    • The sulfanyl group is often implicated in enhancing the antimicrobial properties of compounds by interacting with bacterial enzymes.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthesis pathway includes:

  • Formation of Thieno[3,2-d]pyrimidine Core :
    • Utilizing cyclization reactions involving appropriate thioketones and amines.
  • Introduction of Functional Groups :
    • Subsequent steps involve introducing the chlorophenyl and acetamide moieties through nucleophilic substitution reactions.

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